molecular formula C19H13F3N6OS B2823162 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 868967-64-0

2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2823162
CAS No.: 868967-64-0
M. Wt: 430.41
InChI Key: MCOURPHXBKGOKC-UHFFFAOYSA-N
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Description

2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a potent and selective inhibitor of the c-Met (mesenchymal-epithelial transition factor) receptor tyrosine kinase. The c-Met signaling pathway is a critical regulator of invasive growth, and its dysregulation through mutation or overexpression is a well-documented driver of tumorigenesis, metastasis, and therapeutic resistance in various cancers, including non-small cell lung cancer and gastric carcinoma . This compound acts by competitively binding to the ATP-binding pocket of the c-Met kinase domain, thereby suppressing its autophosphorylation and subsequent activation of downstream effectors such as the MAPK and PI3K/Akt pathways. Its research value is underscored by its utility in investigating the oncogenic addiction of cancer cells to c-Met signaling, validating c-Met as a therapeutic target, and studying mechanisms of resistance to targeted therapies. Researchers employ this inhibitor in in vitro and in vivo models to elucidate the complex role of the HGF/c-Met axis in cancer cell proliferation, survival, migration, and invasion, providing a critical tool for preclinical oncology research and drug discovery endeavors.

Properties

IUPAC Name

2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c20-19(21,22)12-4-3-5-13(10-12)24-16(29)11-30-17-8-7-15-25-26-18(28(15)27-17)14-6-1-2-9-23-14/h1-10H,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOURPHXBKGOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of a pyridine derivative with hydrazine to form the triazolopyridazine ring.

    Thioether Formation: The triazolopyridazine core is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the compound is reacted with an acetamide derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Structural Features

The compound's structure can be summarized as follows:

ComponentDescription
Pyridine RingA six-membered aromatic ring containing one nitrogen atom, contributing to the compound's polarity and reactivity.
Triazolo[4,3-b]pyridazineA fused bicyclic structure that enhances biological activity through interactions with biological targets.
Thioether LinkageProvides stability and influences the compound's pharmacokinetics.
Acetamide GroupEnhances solubility and may participate in biological interactions.

Recent studies have highlighted the anticancer potential of this compound and its analogs. The unique combination of pyridine, triazole, and pyridazine rings confers distinct pharmacological properties that are being explored for various therapeutic applications.

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamideA549 (lung cancer)0.008
SGC-7901 (gastric cancer)0.014
HT-1080 (fibrosarcoma)0.012

These findings suggest that this class of compounds has significant potential for development as chemotherapeutic agents .

Case Studies

Several case studies have evaluated the biological activity of structurally similar compounds:

Case Study 1 : A derivative demonstrated potent antiproliferative effects comparable to established chemotherapeutics like Combretastatin A-4 (CA-4). The study highlighted the potential for further development in cancer therapy.

Mechanism of Action

The mechanism of action of 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

A detailed comparison with structurally related compounds is provided below, focusing on substituent variations and their hypothesized effects on bioactivity:

Compound Name Core Substituent (Position) Acetamide Substituent Key Structural Differences Hypothesized Impact
Target Compound Pyridin-2-yl (3) 3-(Trifluoromethyl)phenyl N/A High lipophilicity and metabolic stability due to CF₃ group; optimized π-π interactions
2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide Pyridin-3-yl (3) (Tetrahydrofuran-2-yl)methyl Pyridine substitution at position 3 vs. 2; tetrahydrofuran group replaces CF₃-phenyl Reduced hydrophobicity; potential for improved solubility but weaker target affinity
2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 3-Fluorophenyl (3) 3-(Trifluoromethyl)phenyl Fluorophenyl vs. pyridin-2-yl on triazolo core Lower π-π stacking potential; possible reduced binding to aromatic enzyme pockets
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Methyl (3) 4-Ethoxyphenyl Methyl group on triazolo core; ethoxyphenyl acetamide Enhanced solubility but increased steric hindrance; potential for altered selectivity

Key Observations:

Pyridine vs. Phenyl Substitutions : The target compound’s pyridin-2-yl group likely improves binding affinity compared to pyridin-3-yl () or fluorophenyl () analogs due to optimized orientation for π-π interactions in enzyme active sites .

Trifluoromethyl Phenyl Group : The CF₃ group in the acetamide chain enhances membrane permeability and resistance to oxidative metabolism, a critical advantage over compounds with tetrahydrofuran or ethoxyphenyl groups .

Biological Activity

The compound 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. Common methods include:

  • Reaction of Pyridine Derivatives : The synthesis often begins with the reaction of 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate to form a hydrazide intermediate. This is followed by cyclization with carbon disulfide and potassium hydroxide to yield the triazole ring.
  • Microwave-Assisted Synthesis : This modern method enhances reaction efficiency and yield by utilizing microwave irradiation for the formation of the target compound through tandem reactions involving enaminonitriles and benzohydrazides.

Biological Activity

The biological activities of the compound have been extensively studied, revealing its potential as an anti-cancer agent and enzyme inhibitor.

Anticancer Activity

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example:

  • Cell Lines Tested : The compound exhibited significant cytotoxic effects against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines.
  • IC50 Values : It demonstrated IC50 values in the low micromolar range, indicating potent anti-tumor activity. Specifically, related compounds in the same family showed IC50 values as low as 0.83 μM against A549 cells .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites. This inhibition disrupts normal cellular functions and contributes to its anti-cancer properties.

Comparative Analysis

To better understand the unique biological profile of this compound, it is useful to compare it with similar triazole derivatives:

Compound TypeBiological ActivityNotable Features
[1,2,4]Triazolo[3,4-b]thiadiazolesAntimicrobial and insecticidalSimilar triazole structure but different substituents
[1,2,4]Triazolo[1,5-a]pyridinesEnzyme inhibitors and anticancer agentsShares triazole ring but varies in side chains
Pyrazolo[5,1-c][1,2,4]triazinesAntiviral and antitumorDistinct structural features impacting activity

This table illustrates how the target compound's unique combination of pyridine and triazole rings contributes to its distinct biological properties.

Case Studies

Several case studies have reinforced the therapeutic potential of compounds similar to this compound:

  • Study on Triazole Derivatives : A study evaluated various triazole derivatives for their anticancer activity. Compounds exhibiting trifluoromethyl groups showed enhanced potency against multiple cancer cell lines compared to their non-fluorinated counterparts .
  • In Vivo Studies : Animal models have demonstrated that similar compounds can significantly reduce tumor growth when administered at specific dosages over a defined period. These findings suggest a promising avenue for further development in clinical settings .

Q & A

Q. What are the recommended synthetic routes for synthesizing 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide?

  • Methodological Answer : The synthesis typically involves three key steps:

Triazolo-pyridazine core formation : Cyclization of hydrazine derivatives with pyridin-2-yl-substituted aldehydes under reflux conditions (e.g., ethanol, 80°C) .

Thioether linkage introduction : Reaction of the core with mercaptoacetic acid derivatives using coupling agents like DCC (dicyclohexylcarbodiimide) in DMF at 50–60°C .

Amide coupling : Condensation of the thio-intermediate with 3-(trifluoromethyl)aniline via EDCI/HOBt-mediated coupling in dichloromethane (DCM) .

  • Critical parameters : Solvent polarity, temperature control, and inert atmosphere (N₂/Ar) to prevent oxidation of the thio group .
  • Monitoring : TLC (Rf tracking) and HPLC for intermediate purity assessment (>95%) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., pyridin-2-yl aromatic signals at δ 8.5–9.0 ppm) and confirms substituent connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak matching C₂₀H₁₅F₃N₆OS) .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (if crystalline) .

Q. What are the key physicochemical properties influencing its bioactivity?

  • Methodological Answer :
  • Solubility : Assessed in DMSO (typical stock solvent) and aqueous buffers (PBS) via shake-flask method; logP values (≈3.5) predict membrane permeability .
  • Stability : Accelerated stability studies (40°C/75% RH) monitor degradation; trifluoromethyl groups enhance metabolic resistance .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction yields during synthesis?

  • Methodological Answer :
  • Catalyst optimization : Use of Pd/C or CuI for cyclization steps to reduce side products .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve thioacetamide coupling efficiency .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances final purity .

Q. How can researchers address contradictory bioactivity data across studies?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., pyridin-2-yl vs. phenyl groups) to isolate pharmacophoric motifs .
  • Computational modeling : Molecular docking (AutoDock Vina) identifies binding affinities to targets (e.g., kinase enzymes) and explains potency variations .
  • Dose-response assays : IC₅₀/EC₅₀ comparisons under standardized conditions (e.g., ATP concentration in kinase assays) resolve potency discrepancies .

Q. What in silico methods predict its interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Glide (Schrödinger Suite) or AutoDock simulate binding to ATP pockets in kinases; pyridin-2-yl groups show π-π stacking with Phe residues .
  • Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability of ligand-target complexes; trifluoromethyl groups enhance hydrophobic interactions .

Q. How can metabolic stability be improved for in vivo studies?

  • Methodological Answer :
  • Prodrug design : Introduce ester moieties at the acetamide group to enhance solubility and slow hepatic clearance .
  • Formulation : Nanoemulsions or liposomal encapsulation improve bioavailability in pharmacokinetic (PK) studies (e.g., rat plasma t₁/₂ extension) .

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